1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
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Description
1-(4-phenylpiperazin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C23H28N8O and its molecular weight is 432.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.23860755 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the chemokine receptor CCR1 , a GPCR superfamily protein that contains seven transmembrane domains . CCR1 plays a crucial role in various disease processes, including rheumatoid arthritis, organ transplant rejection, Alzheimer’s disease, and inflammation .
Mode of Action
This compound acts as an antagonist of CCR1 . By binding to CCR1, it prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to inflammation and other disease processes .
Biochemical Pathways
The inhibition of CCR1 by this compound affects the chemokine signaling pathways . These pathways play a key role in immune responses, including the recruitment of leukocytes to sites of inflammation. By blocking CCR1, the compound can reduce inflammation and potentially alleviate symptoms of diseases like rheumatoid arthritis and Alzheimer’s .
Pharmacokinetics
The compound’s druglikeness/adme/toxicity profile prediction suggests that it has appropriate properties in terms of adme and toxicity .
Result of Action
The result of the compound’s action is a reduction in inflammation and other disease processes mediated by CCR1. For instance, it has been reported to be more potent than standard inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a key role in Alzheimer’s disease .
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c32-23(30-17-15-28(16-18-30)20-5-2-1-3-6-20)19-27-11-13-29(14-12-27)21-7-8-22(26-25-21)31-10-4-9-24-31/h1-10H,11-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZBSKKPBOXTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NN=C(C=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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